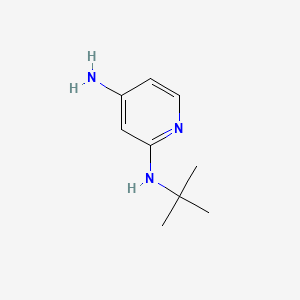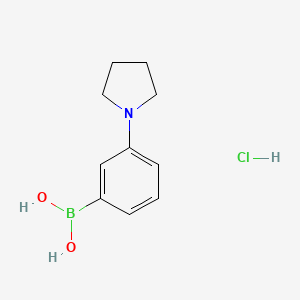
(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” is a chemical compound with the empirical formula C10H15BClNO2 and a molecular weight of 227.50 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of “(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” has been reported in the literature . The compound was synthesized in two steps . Its structure was characterized by IR, 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The structure of “(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” was confirmed by X-ray diffraction . The crystallography and conformation of the compound were also analyzed . The optimized DFT structure is consistent with the X-ray single crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” were studied using DFT . The molecular electrostatic potential and frontier molecular orbital were further studied to provide reference for studying its physical and chemical properties .科学研究应用
Boron Complexes in Chemistry
(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride plays a role in the synthesis of boron complexes. For instance, boron(III) has been inserted into N-confused and N-fused porphyrins, forming complexes where boron is coordinated by nitrogen atoms and phenyl ligands. These complexes exhibit interesting properties such as susceptibility to alkoxylation and reversible reactions with acids. These characteristics might have implications in molecular and electronic structures, which are crucial in chemistry and material science (Młodzianowska et al., 2007).
Antiosteoclast Activity
In the biomedical field, certain derivatives of boronic acids, similar in structure to (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride, have shown promising antiosteoclast activity. These compounds have potential applications in treating diseases related to bone density and strength. The molecular synthesis of these compounds involves multiple steps and precise reactions, hinting at the complexity and potential of boronic acid derivatives in medical research (Reddy et al., 2012).
Drug Synthesis
This compound is also involved in the synthesis of fluorinated derivatives of certain modulators, like E1R. Such processes are pivotal in drug development, especially in the creation of variants of existing therapeutic compounds. The synthetic pathways often involve steps like ozonation and catalytic hydrogenation, indicating the complexity and the precision required in pharmaceutical chemistry (Kuznecovs et al., 2020).
Idiopathic Pulmonary Fibrosis Treatment
Compounds structurally similar to (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride have been explored for the treatment of idiopathic pulmonary fibrosis. The synthesis of these compounds involves complex organic synthesis routes and their potential as therapeutic agents underscores the importance of boronic acids in the development of treatments for chronic diseases (Procopiou et al., 2018).
Electrochemical Sensing
Boronic acids are also utilized in creating sensitive electrochemical sensors. For instance, they facilitate the transfer of highly hydrophilic anions like phosphate into water-immiscible organic phases, leading to advancements in sensing technologies. The ability of these compounds to enable fast oil-water lateral charge transport is crucial in the development of sensors, particularly for environmental monitoring and biochemical applications (Li et al., 2014).
Molecular Structure and Luminescence
In the realm of materials science, derivatives of boronic acids are employed in the synthesis of luminescent materials. Their ability to form stable complexes and exhibit luminescence makes them suitable for applications in optoelectronics and sensing devices. The detailed studies of their molecular structures and luminescent properties pave the way for the development of new materials with customized properties (Zhang et al., 2006).
安全和危害
“(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” is classified as Acute Tox. 3 Oral . It’s considered non-combustible and toxic . The compound is part of the storage class code 6.1D, which includes non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
属性
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2.ClH/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8,13-14H,1-2,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOODNSQPNNSJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCC2)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

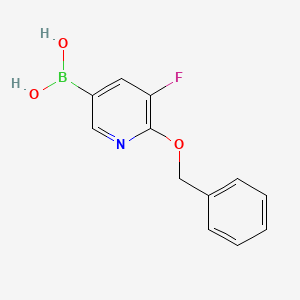
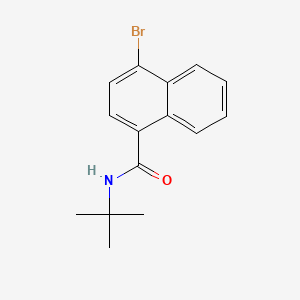
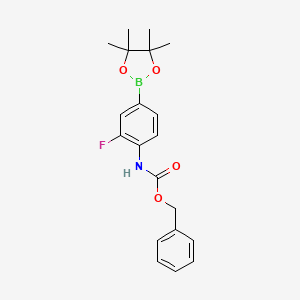
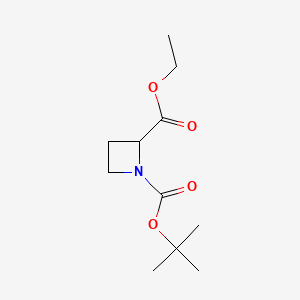
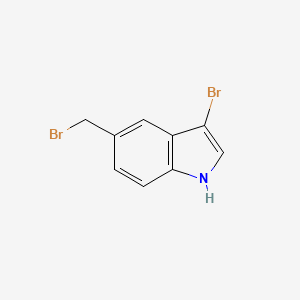
![3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567650.png)
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567652.png)
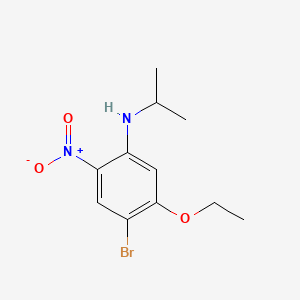
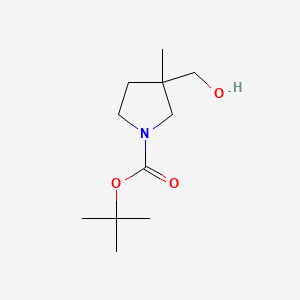
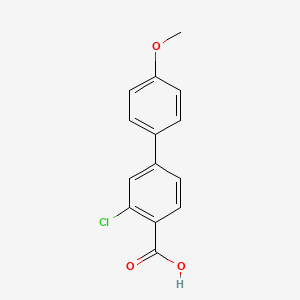
![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)
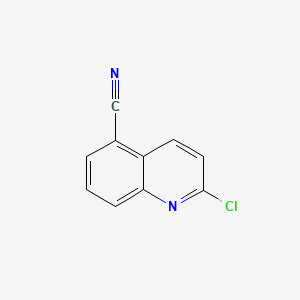
![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)
